molecular formula C10H10ClF3 B6312595 2-Chloro-4-(trifluoromethyl)mesitylene CAS No. 1357626-78-8

2-Chloro-4-(trifluoromethyl)mesitylene

Cat. No.: B6312595
CAS No.: 1357626-78-8
M. Wt: 222.63 g/mol
InChI Key: VIRVMVFBFJNSSP-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)mesitylene is a chemical compound with the molecular formula C10H9ClF3. It is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a mesitylene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)mesitylene typically involves the introduction of the trifluoromethyl group and the chlorine atom onto the mesitylene ring. One common method is the radical trifluoromethylation of mesitylene derivatives, followed by chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)mesitylene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the mesitylene ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted mesitylene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)mesitylene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)mesitylene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The chlorine atom can participate in various chemical interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the mesitylene backbone.

    4-(Trifluoromethyl)mesitylene: Similar but without the chlorine atom.

    2-Chloro-4-methylmesitylene: Similar but without the trifluoromethyl group.

Uniqueness

2-Chloro-4-(trifluoromethyl)mesitylene is unique due to the presence of both the chlorine atom and the trifluoromethyl group on the mesitylene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-1,3,5-trimethyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3/c1-5-4-6(2)9(11)7(3)8(5)10(12,13)14/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVMVFBFJNSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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